Home > Products > Screening Compounds P31601 > HIF Phd Inhibitor 4
HIF Phd Inhibitor 4 - 1227946-51-1

HIF Phd Inhibitor 4

Catalog Number: EVT-2708884
CAS Number: 1227946-51-1
Molecular Formula: C21H17ClN4O5S
Molecular Weight: 472.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 is a compound designed to inhibit the activity of prolyl hydroxylases, which are critical in regulating the stability of hypoxia-inducible factors. These factors play a vital role in cellular responses to low oxygen levels by modulating gene expression related to erythropoiesis, angiogenesis, and metabolic adaptation. The inhibition of these enzymes can lead to increased levels of hypoxia-inducible factor alpha, promoting various physiological responses beneficial in conditions such as anemia and ischemia.

Source

Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 has been developed through structure-based drug design and high-throughput screening methods. These approaches leverage the understanding of the molecular structure of prolyl hydroxylases to identify potential inhibitors that can effectively bind and inhibit their activity .

Classification

Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 belongs to a class of pharmacological agents known as hypoxia-inducible factor prolyl hydroxylase inhibitors. These compounds are characterized by their ability to mimic hypoxic conditions by preventing the degradation of hypoxia-inducible factors, thus enhancing their stability and activity in various biological processes .

Synthesis Analysis

Methods

The synthesis of hypoxia-inducible factor prolyl hydroxylase inhibitor 4 typically involves several key steps:

  1. Design and Screening: Initial compound libraries are designed based on known structures of prolyl hydroxylases. High-throughput screening is employed to identify potential inhibitors from large chemical libraries .
  2. Chemical Synthesis: Selected candidates undergo chemical synthesis, often utilizing techniques such as solid-phase synthesis or solution-phase synthesis depending on the complexity of the desired compound .
  3. Optimization: Structure-guided optimization is performed to enhance the potency and selectivity of the inhibitors. This may include modifications to functional groups or scaffold structures based on binding affinity studies .

Technical Details

The technical details regarding the synthesis often involve advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of synthesized compounds. Additionally, crystallographic studies may be conducted to elucidate binding interactions between the inhibitor and its target enzyme .

Molecular Structure Analysis

Structure

The molecular structure of hypoxia-inducible factor prolyl hydroxylase inhibitor 4 typically features a scaffold that allows for effective interaction with the active site of prolyl hydroxylases. This includes specific functional groups that enhance binding affinity and specificity towards different isoforms of prolyl hydroxylases.

Data

Crystallographic data often reveal how these compounds fit into the active site of prolyl hydroxylases, showcasing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor-enzyme complex .

Chemical Reactions Analysis

Reactions

Hypoxia-inducible factor prolyl hydroxylase inhibitors primarily function by competing with oxygen and 2-oxoglutarate for binding at the active site of prolyl hydroxylases. This inhibition prevents the hydroxylation of hypoxia-inducible factor alpha, allowing it to escape proteasomal degradation.

Technical Details

Inhibitory assays often utilize various biochemical techniques, including enzyme activity assays that measure changes in substrate turnover rates in the presence and absence of the inhibitor. These assays can be conducted using fluorescence or mass spectrometry-based methods to quantify enzyme activity accurately .

Mechanism of Action

Process

The mechanism through which hypoxia-inducible factor prolyl hydroxylase inhibitor 4 operates involves blocking the enzymatic activity responsible for hydroxylating specific proline residues on hypoxia-inducible factor alpha. Under normal conditions, this hydroxylation marks hypoxia-inducible factor alpha for degradation via the ubiquitin-proteasome pathway.

Inhibition leads to increased levels of hypoxia-inducible factor alpha, which translocates to the nucleus, dimerizes with hypoxia-inducible factor beta, and activates transcription of target genes involved in erythropoiesis, angiogenesis, and metabolic adaptation .

Data

Research indicates that compounds like hypoxia-inducible factor prolyl hydroxylase inhibitor 4 significantly stabilize hypoxia-inducible factor alpha under normoxic conditions, enhancing its transcriptional activity even in sufficient oxygen environments .

Physical and Chemical Properties Analysis

Physical Properties

Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 typically exhibits properties such as solubility in organic solvents (e.g., dimethyl sulfoxide) and stability under physiological conditions.

Chemical Properties

The chemical properties include a specific molecular weight range, melting point, and pKa values that define its acid-base behavior in biological systems. These properties influence its bioavailability and pharmacokinetics .

Relevant data from studies indicate that these compounds are generally well-tolerated in vivo with minimal cytotoxic effects observed at therapeutic concentrations .

Applications

Scientific Uses

Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 has several applications in scientific research and clinical settings:

  • Anemia Treatment: It is used as an alternative treatment for anemia associated with chronic kidney disease by stimulating erythropoiesis through increased erythropoietin production.
  • Ischemic Conditions: The compound shows promise in protecting tissues from ischemic damage by enhancing cellular survival pathways.
  • Cancer Research: By modulating hypoxia-inducible factors, it is being investigated for its potential role in cancer therapy, particularly in tumors that exploit hypoxic conditions for survival .
Introduction to Hypoxia-Inducible Factor–Prolyl Hydroxylase Enzymes and Hypoxia Signaling

Role of Hypoxia-Inducible Factor–Prolyl Hydroxylase Enzymes in Oxygen-Sensing Mechanisms

Hypoxia-Inducible Factor–Prolyl Hydroxylase Domain enzymes (Hypoxia-Inducible Factor–Prolyl Hydroxylase 1, Hypoxia-Inducible Factor–Prolyl Hydroxylase 2, and Hypoxia-Inducible Factor–Prolyl Hydroxylase 3) are evolutionary conserved dioxygenases that function as primary cellular oxygen sensors. These enzymes regulate the stability of Hypoxia-Inducible Factor alpha subunits (Hypoxia-Inducible Factor 1α, Hypoxia-Inducible Factor 2α, Hypoxia-Inducible Factor 3α) through post-translational hydroxylation. The catalytic mechanism requires molecular oxygen as an obligatory co-substrate, alongside iron (Fe²⁺), 2-oxoglutarate (a tricarboxylic acid cycle intermediate), and ascorbate as essential cofactors [1] [4].

Prolyl hydroxylation occurs on conserved prolyl residues within the oxygen-dependent degradation domain of Hypoxia-Inducible Factor α subunits. This modification creates a high-affinity binding site for the von Hippel-Lindau tumor suppressor protein, which recruits an E3 ubiquitin ligase complex targeting Hypoxia-Inducible Factor α for proteasomal degradation. The oxygen sensitivity of Hypoxia-Inducible Factor–Prolyl Hydroxylase enzymes stems from their high Michaelis constant (Km) values for oxygen (230–250 μM), which exceeds physiological tissue oxygen concentrations (5–80 μM). This kinetic characteristic enables Hypoxia-Inducible Factor–Prolyl Hydroxylase activity to decrease proportionally under declining oxygen availability, allowing Hypoxia-Inducible Factor α accumulation during hypoxia [1] [8].

Table 1: Characteristics of Human Hypoxia-Inducible Factor–Prolyl Hydroxylase Isoforms

IsoformGene NamePrimary Tissue DistributionOxygen Km (μM)Substrate Preference
Hypoxia-Inducible Factor–Prolyl Hydroxylase 1EGLN2Testes, brain, kidney, heart, liver230–250Hypoxia-Inducible Factor 2α
Hypoxia-Inducible Factor–Prolyl Hydroxylase 2EGLN1Ubiquitous230–250Hypoxia-Inducible Factor 1α
Hypoxia-Inducible Factor–Prolyl Hydroxylase 3EGLN3Heart, placenta, T lymphocytes230–250Hypoxia-Inducible Factor 1α/2α

Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 demonstrates the highest constitutive activity and is the predominant regulator of Hypoxia-Inducible Factor 1α stability under normoxic conditions. Its expression is induced by hypoxia in a Hypoxia-Inducible Factor-dependent manner, forming a negative feedback loop. Beyond oxygen, Hypoxia-Inducible Factor–Prolyl Hydroxylase activity is modulated by metabolic intermediates: succinate and fumarate (tricarboxylic acid cycle metabolites) act as competitive inhibitors by displacing 2-oxoglutarate, while reactive oxygen species can inactivate enzymes by oxidizing ferrous iron [4] [8].

Biological Significance of Hypoxia-Inducible Factor Alpha Stabilization in Cellular Adaptation

Stabilization of Hypoxia-Inducible Factor α subunits under hypoxic conditions initiates a transcriptional program enabling cellular adaptation. Hypoxia-Inducible Factor 1α and Hypoxia-Inducible Factor 2α heterodimerize with Hypoxia-Inducible Factor 1β (aryl hydrocarbon receptor nuclear translocator), and the complex binds to hypoxia-response elements in target gene promoters, recruiting co-activators including cyclic adenosine monophosphate response element-binding protein/p300 [1] [8].

Metabolic reprogramming represents a cornerstone adaptation. Hypoxia-Inducible Factor 1α upregulates glucose transporters (Glucose transporter 1) and glycolytic enzymes (hexokinase 2, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, pyruvate kinase muscle isozyme 2), enhancing glycolytic flux for adenosine triphosphate production independent of oxidative phosphorylation. Simultaneously, Hypoxia-Inducible Factor 1α induces pyruvate dehydrogenase kinase 1, which phosphorylates and inhibits pyruvate dehydrogenase. This critical node redirects pyruvate away from mitochondrial oxidation toward lactate production, reducing oxygen consumption while regenerating nicotinamide adenine dinucleotide⁺ to sustain glycolysis [1] [5].

Table 2: Major Functional Categories of Hypoxia-Inducible Factor Target Genes

Functional CategoryKey GenesBiological Effect
Metabolic AdaptationGlucose transporter 1, hexokinase 2, pyruvate kinase muscle isozyme 2, pyruvate dehydrogenase kinase 1Enhanced glycolysis; Reduced mitochondrial respiration
AngiogenesisVascular endothelial growth factor, platelet-derived growth factor betaNew blood vessel formation
ErythropoiesisErythropoietin, transferrin, transferrin receptorRed blood cell production; Iron metabolism
Autophagy/Lysosomal FunctionBCL2/adenovirus E1B 19 kDa protein-interacting protein 3, microtubule-associated protein light-chain 3Cellular component recycling
pH RegulationCarbonic anhydrase 9, monocarboxylate transporter 4Intracellular pH homeostasis

Angiogenesis is orchestrated primarily through Hypoxia-Inducible Factor 1α-mediated induction of vascular endothelial growth factor, promoting endothelial cell proliferation and vascular permeability. Erythropoiesis is regulated via Hypoxia-Inducible Factor 2α-dependent erythropoietin synthesis in renal interstitial fibroblasts and hepatic perivascular cells. Hypoxia-Inducible Factor also enhances iron availability by inducing transferrin (iron transport), transferrin receptor 1 (cellular iron uptake), and duodenal cytochrome b (intestinal iron absorption), while suppressing hepcidin (a negative regulator of iron efflux) [2] [8].

Autophagy activation represents another crucial adaptive response. Hypoxia-Inducible Factor 1α stabilization induces expression of autophagy regulators including BCL2/adenovirus E1B 19 kDa protein-interacting protein 3. Studies using Hypoxia-Inducible Factor–Prolyl Hydroxylase inhibitors demonstrate increased microtubule-associated protein light-chain 3-II/microtubule-associated protein light-chain 3-I ratios and decreased sequestosome 1 levels, indicating enhanced autophagic flux. This process facilitates recycling of damaged organelles and macromolecules, providing substrates for energy production and biosynthesis during oxygen deprivation [5] [6].

Rationale for Targeting Prolyl Hydroxylase Domain 2 in Therapeutic Interventions

The central role of Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 in oxygen sensing makes it a prime therapeutic target. Genetic studies confirm that Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 knockdown robustly stabilizes Hypoxia-Inducible Factor 1α in normoxia, whereas its complete deletion is embryonically lethal due to profound vascular defects. Importantly, Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 inhibition replicates key aspects of hypoxic adaptation without systemic oxygen deprivation, offering therapeutic potential for conditions characterized by hypoxia or ischemic injury [3] [9].

In renal anemia, Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 inhibition stimulates endogenous erythropoietin production and improves iron availability via dual mechanisms: enhanced duodenal iron absorption and mobilization from hepatic stores. This approach avoids the supraphysiological erythropoietin levels and associated cardiovascular risks of recombinant erythropoietin therapy. Furthermore, preclinical models demonstrate that Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 inhibition protects against acute kidney injury by reducing tubular epithelial cell apoptosis and inflammation during ischemia-reperfusion [2] [6] [10].

Table 3: Therapeutic Applications of Prolyl Hydroxylase Domain 2 Inhibition

Therapeutic AreaMechanism of ActionPreclinical/Clinical Evidence
Renal AnemiaErythropoietin induction; Hepcidin suppression; Improved iron mobilizationPhase 3 trials of multiple inhibitors (e.g., Roxadustat, Vadadustat)
Ischemic InjuryMetabolic reprogramming; Anti-apoptotic effects; AngiogenesisReduced infarct size in stroke models; Renal protection in ischemia-reperfusion
Inflammatory ConditionsModulation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling; Immune cell regulationAttenuated inflammation in colitis models; Reduced pro-inflammatory cytokines
Wound HealingVascular endothelial growth factor-induced angiogenesis; Matrix remodelingEnhanced healing in diabetic wound models

Neuroprotection represents another promising application. In models of oxidative stress and oxygen-glucose deprivation, Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 inhibitors stabilize Hypoxia-Inducible Factor 1α and induce autophagy, significantly reducing neuronal death. The neuroprotective effects correlate with increased expression of Hypoxia-Inducible Factor target genes including vascular endothelial growth factor (promoting angiogenesis and neurogenesis), erythropoietin (reducing blood-brain barrier leakage), and glucose transporter 1 (enhancing glucose uptake) [5] [7].

Chemical strategies for Hypoxia-Inducible Factor–Prolyl Hydroxylase 2 inhibition focus on active-site competitors. Most inhibitors feature heteroaromatic scaffolds with bidentate iron-chelating motifs (e.g., pyridine, isoquinoline) that coordinate the catalytic ferrous ion, alongside acidic groups (e.g., carboxylic acids, tetrazoles) that mimic 2-oxoglutarate interactions with residues Arg383 and Tyr329. Advanced delivery systems, including liposomal formulations, enhance tissue-specific targeting and efficacy. For instance, IOX2 encapsulated in folate-conjugated liposomes demonstrates superior Hypoxia-Inducible Factor 1α stabilization and cellular uptake compared to free drug [3] [9] [10].

Pharmacophore-based virtual screening has identified novel chemotypes with blood-brain barrier permeability, addressing a limitation of early-generation inhibitors. These compounds exhibit neuroprotective effects in vitro by mitigating oxidative stress damage. Molecular dynamics simulations confirm stable binding with favorable free energy contributions, particularly through iron coordination and interactions with Tyr329, His374, and Asp315 [7] [9].

Properties

CAS Number

1227946-51-1

Product Name

HIF Phd Inhibitor 4

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide

Molecular Formula

C21H17ClN4O5S

Molecular Weight

472.9

InChI

InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29)

InChI Key

AUGOOTCGUHUYHF-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.